molecular formula C15H22ClNO B3485393 4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide

4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide

Cat. No.: B3485393
M. Wt: 267.79 g/mol
InChI Key: DUHIAZVRMOJRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a bulky 2,4,4-trimethylpentan-2-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4,4-trimethylpentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction Reactions: Reducing agents like LiAlH4 or BH3 in solvents such as ether or THF.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides with various functional groups.

    Reduction Reactions: Formation of corresponding amines.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
  • 4-chloro-N-(tert-pentyl)aniline
  • 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid

Uniqueness

4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the presence of both a chloro group and a bulky 2,4,4-trimethylpentan-2-yl group, which impart distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of sterically hindered molecules and the development of drug candidates with specific pharmacological profiles.

Properties

IUPAC Name

4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-14(2,3)10-15(4,5)17-13(18)11-6-8-12(16)9-7-11/h6-9H,10H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHIAZVRMOJRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.